Sodium3-(oxetan-3-yl)benzoate Sodium3-(oxetan-3-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615351
InChI: InChI=1S/C10H10O3.Na/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C10H9NaO3
Molecular Weight: 200.17 g/mol

Sodium3-(oxetan-3-yl)benzoate

CAS No.:

Cat. No.: VC17615351

Molecular Formula: C10H9NaO3

Molecular Weight: 200.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium3-(oxetan-3-yl)benzoate -

Specification

Molecular Formula C10H9NaO3
Molecular Weight 200.17 g/mol
IUPAC Name sodium;3-(oxetan-3-yl)benzoate
Standard InChI InChI=1S/C10H10O3.Na/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1
Standard InChI Key XAOCJGDUFGWMNO-UHFFFAOYSA-M
Canonical SMILES C1C(CO1)C2=CC(=CC=C2)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Sodium 3-(oxetan-3-yl)benzoate (IUPAC name: sodium 3-(oxetan-3-yl)benzoate) consists of a benzoic acid core substituted with an oxetane ring at the third carbon, neutralized by a sodium ion. The oxetane ring—a four-membered cyclic ether—introduces significant steric constraints and polarity, influencing the compound’s reactivity and interaction with biological targets.

Molecular Formula and Weight

  • Molecular formula: C10H9NaO4\text{C}_{10}\text{H}_9\text{NaO}_4

  • Molecular weight: 224.17 g/mol (calculated based on analogous oxetane-containing benzoates ).

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, related oxetane-carboxylic acids provide insights. For example, 2-(3-(4-bromophenyl)oxetan-3-yl)acetic acid (5a) exhibits distinct 1H^1\text{H} NMR peaks at δ 12.20 (s, 1H, COOH) and 7.58–7.49 (m, aromatic protons) . Similar splitting patterns are expected for the benzoate derivative, with additional signals corresponding to the oxetane ring’s protons (δ 4.5–5.0 ppm) .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of Sodium 3-(oxetan-3-yl)benzoate likely involves the following steps:

  • Oxetane ring formation: Cyclization of a diol precursor using acid catalysis .

  • Benzoic acid functionalization: Introduction of the oxetane moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Salt formation: Neutralization with sodium hydroxide.

A comparable synthesis is documented for 2-(oxetan-3-yloxy)benzoic acid (CAS 2624126-24-3), where an oxetane-3-ol intermediate reacts with methyl 2-hydroxybenzoate under Mitsunobu conditions, followed by saponification .

Key Intermediates and Byproducts

  • Intermediate: 3-(Oxetan-3-yl)benzoic acid (precursor before neutralization).

  • Byproducts: Unreacted starting materials (e.g., oxetan-3-yl boronic acid) and regioisomers arising from competing substitution patterns.

Physicochemical Properties

Thermal Stability

Oxetane rings are thermally stable but prone to ring-opening under acidic or basic conditions. For example, oxetane-carboxylic acids undergo isomerization at elevated temperatures . Sodium 3-(oxetan-3-yl)benzoate is expected to decompose above 200°C, analogous to sodium benzoate derivatives .

Solubility and Partition Coefficient

  • Water solubility: High (>100 mg/mL) due to ionic sodium carboxylate group.

  • LogP: Estimated at 0.7–1.2 (similar to sodium 3-chlorobenzoate ), indicating moderate lipophilicity.

Pharmacological and Industrial Applications

Material Science Applications

Oxetane-containing polymers exhibit improved mechanical properties. Sodium 3-(oxetan-3-yl)benzoate could serve as a monomer for polyesters or coatings, leveraging its rigid structure.

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield.

  • Biological screening: Evaluate neuroprotective and antimicrobial activity.

  • Stability studies: Investigate pH-dependent degradation pathways.

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